
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound features a chloro and nitro group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzene to form 2-chloro-6-nitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride to introduce the 2-oxopropanoic acid group. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Ammonia (NH3), thiols (RSH), base (e.g., NaOH)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 3-(2-Amino-6-nitrophenyl)-2-oxopropanoic acid
Substitution: 3-(2-Substituted-6-nitrophenyl)-2-oxopropanoic acid derivatives
Hydrolysis: this compound
科学研究应用
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid finds applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups can participate in various binding interactions, influencing the compound’s biological activity. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-4-nitrophenyl)-2-oxopropanoic acid
- 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid
- 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which significantly influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36892-19-0 |
|---|---|
分子式 |
C9H6ClNO5 |
分子量 |
243.60 g/mol |
IUPAC 名称 |
3-(2-chloro-6-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI 键 |
ZHHGJIKNTVWZTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
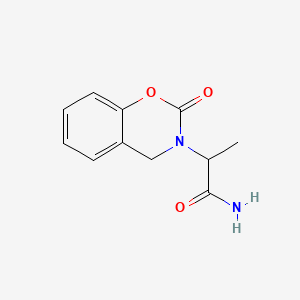
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)


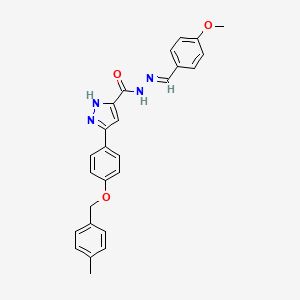
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
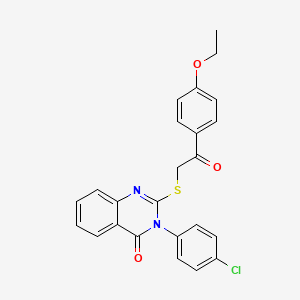
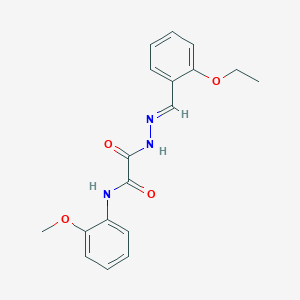
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)
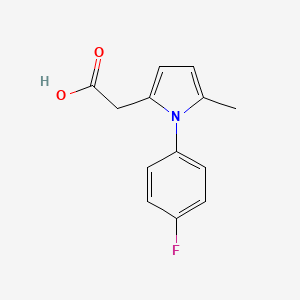

![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
